molecular formula C14H21NO2 B15233755 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Cat. No.: B15233755
M. Wt: 235.32 g/mol
InChI Key: CIKYJZRUAPGXPM-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a phenethylamine backbone substituted with a cyclopentyloxy group at the para position and a methoxy group on the ethylamine side chain. This structure is analogous to key components found in known bioactive molecules, suggesting potential as a valuable intermediate or scaffold. Compounds with similar structural motifs, such as the cyclopentyloxy-phenyl group, are frequently explored for their anticholinergic properties. For instance, the well-known anticholinergic agent Cyclopentolate shares the cyclopentyl moiety and acts as a muscarinic acetylcholine receptor antagonist . By competitively blocking acetylcholine at muscarinic receptors, such compounds can induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) . Therefore, 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine may serve as a key intermediate in the synthesis and development of novel anticholinergic agents for research purposes. The methoxyethylamine side chain in its structure is a common feature in many active pharmaceutical ingredients and ligands, potentially influencing the molecule's pharmacokinetics and binding affinity . Researchers can utilize this compound as a building block for constructing more complex molecules or as a reference standard in analytical studies. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the use of this material.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3

InChI Key

CIKYJZRUAPGXPM-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps. One common method starts with the preparation of 4-cyclopentyloxybenzaldehyde, which is then subjected to a reductive amination reaction with 2-methoxyethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxyphenylethanol or cyclopentyloxyphenylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethylamine Derivatives

a) 2-Methoxyethylamine-Containing Compounds
  • Compound VI5 (N-(2-Pyridinylmethyl)-2-methoxyethylamine) and VI6 (N-(3-Pyridinylmethyl)-2-methoxyethylamine) (): Both feature a 2-methoxyethylamine backbone but differ in the aromatic substituent (pyridinylmethyl vs. cyclopentyloxyphenyl). Synthetic yields vary significantly (VI5: 79.3%; VI6: 97%), suggesting that the position of the pyridinyl group influences reaction efficiency.
b) Phenethylamine Analogs
  • Compound 6e (R2 = 2-Methoxyethylamine) and 6f (R2 = 2-Phenethylamine) (): Compound 6e (Ki = 1.6 μM) exhibits weaker binding affinity in FP assays compared to 6f (Ki = 0.36 μM), highlighting the critical role of the R2 substituent. The methoxyethylamine group in 6e may reduce hydrophobic interactions compared to the phenethylamine in 6f.

Aromatic Substituent Variations

a) 1-(4-Methoxyphenyl)propan-2-amine ():
  • Structurally simpler, with a methoxy group directly on the phenyl ring and a propane backbone.
  • This compound’s CAS registry (64-13-1) and diverse synonyms (e.g., p-methoxyamphetamine) indicate its historical use in pharmacological studies .
b) (1R)-1-(4-Cyclopentyloxyphenyl)-2-Cyclopropylethylamine ():
  • Shares the 4-cyclopentyloxyphenyl moiety but replaces the methoxyethylamine with a cyclopropylethylamine group.
  • Molecular weight (245.37 g/mol) and lipophilicity are likely lower than the target compound due to the smaller cyclopropyl group. This comparison underscores how minor structural changes can alter physicochemical and pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Binding Affinity (Ki) Synthetic Yield Reference
1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine Ethylamine backbone 4-Cyclopentyloxyphenyl, 2-methoxy N/A N/A N/A
Compound VI5 2-Methoxyethylamine N-(2-Pyridinylmethyl) N/A 79.3%
Compound VI6 2-Methoxyethylamine N-(3-Pyridinylmethyl) N/A 97%
Compound 6e Amide backbone R1=phenoxyacetyl, R2=2-methoxyethylamine 1.6 μM N/A
Compound 6f Amide backbone R1=2,6-dichlorobenzoyl, R2=phenethylamine 0.36 μM N/A
1-(4-Methoxyphenyl)propan-2-amine Propan-2-amine 4-Methoxyphenyl N/A N/A

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